ethyl 4-(2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate (CAS: 443351-46-0) is a quinazolinone-derived compound with a complex structure featuring multiple pharmacophores. The molecule comprises:
- A 3,4-dihydroquinazolin-4-one core substituted with a sulfanyl group at position 2.
- A 3,4-dimethoxyphenylethylcarbamoyl side chain at position 3 of the quinazolinone ring.
- A sulfanylacetamido linker connecting the quinazolinone to an ethyl benzoate moiety at the para position.
This compound is synthesized via sequential alkylation and coupling reactions, as inferred from analogous protocols in and .
Properties
IUPAC Name |
ethyl 4-[[2-[3-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O7S/c1-4-43-31(40)22-10-12-23(13-11-22)34-29(38)20-44-32-35-25-8-6-5-7-24(25)30(39)36(32)18-16-28(37)33-17-15-21-9-14-26(41-2)27(19-21)42-3/h5-14,19H,4,15-18,20H2,1-3H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTDWLGIKGQWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
Quinazolinone derivatives are widely studied for their bioactivity. Below is a comparison with key analogues:
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfonamide derivatives (e.g., Compound 2) exhibit higher aqueous solubility due to ionizable groups, whereas the target compound’s ester and carbamoyl groups may limit solubility .
- Metabolic Stability : The ethyl benzoate moiety in the target compound is prone to esterase-mediated hydrolysis, a common issue absent in sulfonamide or thiazole-based analogues .
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